molecular formula C6H13N3O5S B8820461 Avibactam Descarbonyl CAS No. 2243810-78-6

Avibactam Descarbonyl

Cat. No.: B8820461
CAS No.: 2243810-78-6
M. Wt: 239.25 g/mol
InChI Key: LGZAYOAHVMFJSW-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avibactam Descarbonyl is a derivative of avibactam, a non-β-lactam β-lactamase inhibitor. Avibactam is known for its ability to inhibit a wide range of β-lactamases, including class A, class C, and some class D enzymes, which are responsible for antibiotic resistance in many Gram-negative bacteria . This compound retains the core diazabicyclooctane structure of avibactam but lacks the carbonyl group, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of descarbonyl avibactam can be approached by modifying the synthetic routes used for avibactam. One efficient synthesis of avibactam starts from commercially available ethyl-5-hydroxypicolinate and involves a series of steps including lipase-catalyzed resolution, debenzylation, and sulfation . The key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate, is prepared through these steps and then converted to avibactam sodium salt.

For descarbonyl avibactam, the synthetic route would involve similar steps but with modifications to remove the carbonyl group. This could be achieved through selective reduction or other chemical transformations.

Industrial Production Methods

Industrial production of descarbonyl avibactam would likely follow optimized synthetic routes to ensure high yield and purity. The process would involve large-scale reactions with careful control of reaction conditions, such as temperature, pressure, and pH, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Avibactam Descarbonyl, like avibactam, can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce descarbonylated analogs.

Scientific Research Applications

    Chemistry: As a tool for studying β-lactamase inhibition and resistance mechanisms.

    Biology: For investigating the role of β-lactamases in bacterial physiology and pathogenesis.

    Medicine: As a potential therapeutic agent for treating infections caused by β-lactamase-producing bacteria.

    Industry: In the development of new antibiotics and β-lactamase inhibitors.

Mechanism of Action

Avibactam Descarbonyl inhibits β-lactamases by binding to the active site of the enzyme and preventing it from hydrolyzing β-lactam antibiotics . This binding is covalent and reversible, involving ring opening and recyclization . The molecular targets include class A, class C, and some class D β-lactamases, and the pathways involved are related to the inhibition of these enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to descarbonyl avibactam include:

Uniqueness

Avibactam Descarbonyl is unique in its structure due to the absence of the carbonyl group, which may influence its binding affinity and specificity for different β-lactamases. This structural modification could potentially enhance its activity against certain resistant bacterial strains.

Properties

CAS No.

2243810-78-6

Molecular Formula

C6H13N3O5S

Molecular Weight

239.25 g/mol

IUPAC Name

[[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] hydrogen sulfate

InChI

InChI=1S/C6H13N3O5S/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13)/t4-,5+/m1/s1

InChI Key

LGZAYOAHVMFJSW-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOS(=O)(=O)O)C(=O)N

Canonical SMILES

C1CC(NCC1NOS(=O)(=O)O)C(=O)N

Origin of Product

United States

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